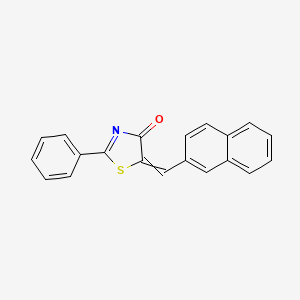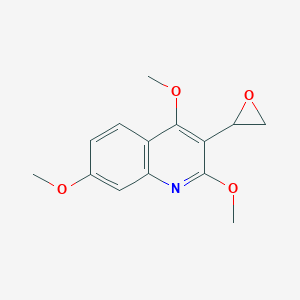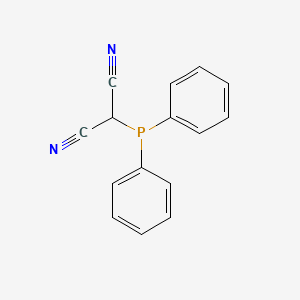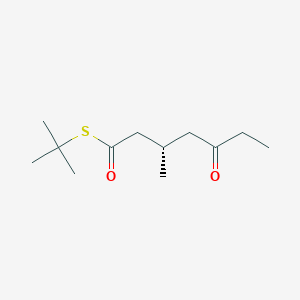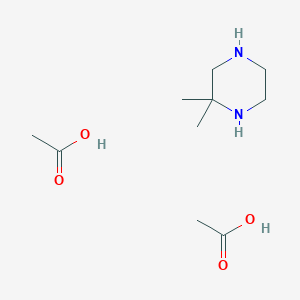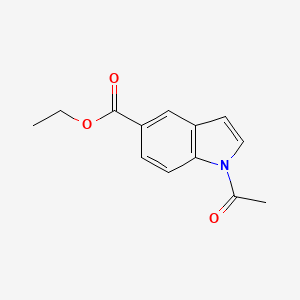
1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of indole-5-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . Industrial production methods often employ similar esterification processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include palladium(II) acetate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is explored for its potential therapeutic properties, including its role in developing new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing various biological processes. For instance, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester can be compared with other indole derivatives such as:
Methyl indole-5-carboxylate: Similar in structure but with a methyl group instead of an ethyl ester.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological properties.
Properties
CAS No. |
629669-00-7 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1-acetylindole-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-8H,3H2,1-2H3 |
InChI Key |
KVVWRSAUGAXZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
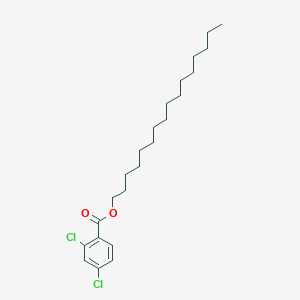
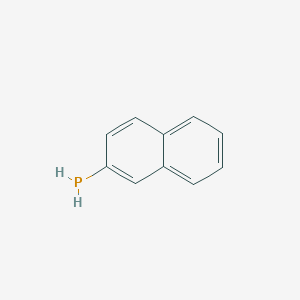
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
